N-[2-(Nonyloxy)phenyl]acetamide
Description
N-[2-(Nonyloxy)phenyl]acetamide is a phenoxy acetamide derivative characterized by a nonyloxy chain (-O-(CH₂)₈CH₃) attached to the ortho position of the phenyl ring, with an acetamide group at the para position. While direct data on this specific compound are unavailable in the provided evidence, its structural analogs—substituted phenoxy acetamides—have been extensively studied for diverse applications, including pharmaceuticals, agrochemicals, and materials science. These compounds exhibit variable physicochemical and biological properties depending on the substituents attached to the phenyl ring and the acetamide nitrogen. This article compares this compound with structurally related compounds, focusing on substituent effects, synthetic routes, and reported bioactivities.
Properties
CAS No. |
55792-64-8 |
|---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-(2-nonoxyphenyl)acetamide |
InChI |
InChI=1S/C17H27NO2/c1-3-4-5-6-7-8-11-14-20-17-13-10-9-12-16(17)18-15(2)19/h9-10,12-13H,3-8,11,14H2,1-2H3,(H,18,19) |
InChI Key |
IEQCPFGWRAWBHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Nonyloxy)phenyl]acetamide typically involves the reaction of 2-(nonyloxy)aniline with acetic anhydride. The reaction proceeds under mild conditions, often in the presence of a base such as pyridine, to yield the desired product. The general reaction can be represented as follows:
2-(Nonyloxy)aniline+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-[2-(Nonyloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The nonyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: N-[2-(Nonyloxy)phenyl]amine.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(Nonyloxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(Nonyloxy)phenyl]acetamide involves its interaction with specific molecular targets. The nonyloxy group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. The amide group can form hydrogen bonds with target proteins, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis highlights key structural and functional differences between N-[2-(Nonyloxy)phenyl]acetamide and analogous compounds, categorized by substituent type and biological activity.
Substituent Effects on Physicochemical Properties
The nonyloxy group in this compound is a long alkyl chain, conferring high lipophilicity. This contrasts with shorter alkyl or polar substituents in other derivatives:
Key Insight: Long alkyl chains (e.g., nonyloxy) improve membrane permeability but may reduce aqueous solubility. Polar groups like morpholine () or hydroxymethyl () balance lipophilicity and solubility, critical for drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
